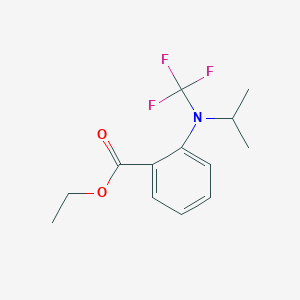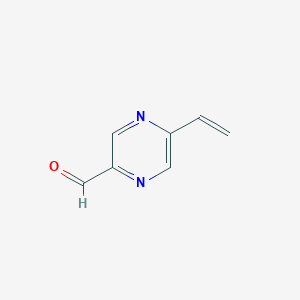
5-Ethenyl-2-pyrazinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-pyrazinecarboxaldehyde: is an organic compound with a pyrazine ring substituted with an ethenyl group and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-pyrazinecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-pyrazinecarboxaldehyde with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethenyl-2-pyrazinecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, hydroboration reagents, and other electrophiles.
Major Products:
Oxidation: 5-Ethenyl-2-pyrazinecarboxylic acid.
Reduction: 5-Ethenyl-2-pyrazinecarbinol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: 5-Ethenyl-2-pyrazinecarboxaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological macromolecules. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: Its unique structure allows for the exploration of new pharmacophores .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and ligands for various chemical processes .
Mécanisme D'action
The mechanism of action of 5-ethenyl-2-pyrazinecarboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethenyl group allows for additional interactions through π-π stacking or hydrophobic interactions, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
2-Pyrazinecarboxaldehyde: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
3-Alkyl-2-methoxypyrazines: These compounds have different substituents on the pyrazine ring, leading to distinct chemical properties and applications.
Uniqueness: 5-Ethenyl-2-pyrazinecarboxaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the pyrazine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
116758-02-2 |
|---|---|
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
5-ethenylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H6N2O/c1-2-6-3-9-7(5-10)4-8-6/h2-5H,1H2 |
Clé InChI |
CNPBSWGRWZKNHJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN=C(C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


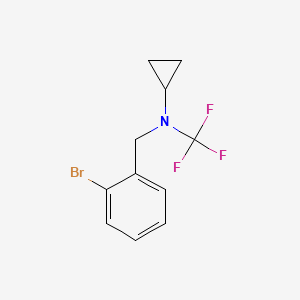
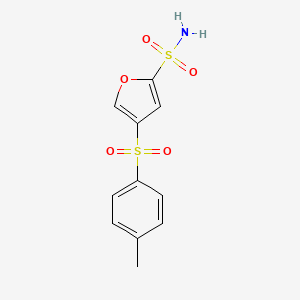
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
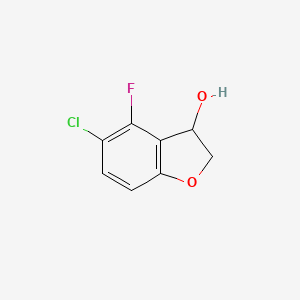
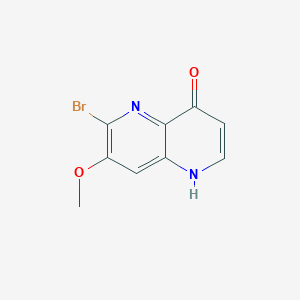
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
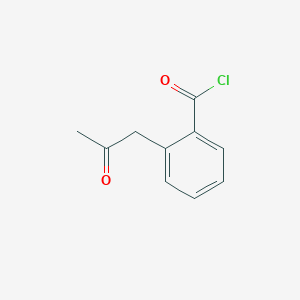
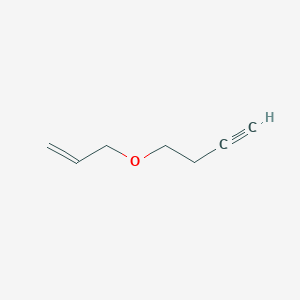

![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
